N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the oxolane ring in its structure contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)16-12(8-9-23-16)11-19-17(20)14-7-6-13(21-4)10-15(14)22-5/h6-7,10,12,16H,8-9,11H2,1-5H3,(H,19,20)/t12-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDBXXGTBZBNJR-WBMJQRKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CNC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Coupling with Benzamide: The final step involves coupling the oxolane derivative with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for better scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or aminated benzamides.
Scientific Research Applications
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and oxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups.
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzoate: Ester derivative with similar reactivity.
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxyphenylacetamide: Contains an acetamide group instead of a benzamide group.
Uniqueness
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2,4-dimethoxybenzamide is unique due to the combination of its tert-butyl group, oxolane ring, and dimethoxybenzamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
